molecular formula C7H5IN2O4 B1377046 2-Amino-3-iodo-5-nitrobenzoic acid CAS No. 1416440-54-4

2-Amino-3-iodo-5-nitrobenzoic acid

Cat. No.: B1377046
CAS No.: 1416440-54-4
M. Wt: 308.03 g/mol
InChI Key: VKNLWOAEKSUWLH-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5IN2O4 It is a derivative of benzoic acid, featuring amino, iodo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-iodo-5-nitrobenzoic acid typically involves the nitration of 2-amino-3-iodobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar nitration processes on a larger scale, with careful control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-iodo-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction of the Nitro Group: Produces 2-amino-3-iodo-5-aminobenzoic acid.

    Substitution Reactions: Can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-iodo-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-3-iodo-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or cellular components through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the amino group can form hydrogen bonds and other interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-iodo-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, iodo, and nitro) on the benzoic acid ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-amino-3-iodo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNLWOAEKSUWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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